5,6-Dibromobenzimidazole, hcl
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Description
5,6-Dibromobenzimidazole hydrochloride, also known by its CAS Number 1242336-63-5, is a chemical compound with the molecular formula C7H5Br2ClN2 . Its molecular weight is 312.39 .
Synthesis Analysis
The synthesis of dibromobenzimidazole derivatives has been studied . The selected group contained three dibromobenzimidazole derivatives differing in type, size, and polarity of substituents in N-1 and C-2 positions of the benzimidazole core . The substances examined were: (5,6-dibromo-1H-benzimidazol-1-yl)acetonitrile (DB1), 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone (DB2), [5,6-dibromo-2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetonitrile (DB3) .
Molecular Structure Analysis
The molecular structure of 5,6-Dibromobenzimidazole, HCl is represented by the formula C7H5Br2ClN2 . The average mass is 312.389 Da and the monoisotopic mass is 309.850800 Da .
Chemical Reactions Analysis
The chemical reactions of dibromobenzimidazole derivatives have been studied . The reactions were carried out in various base solvent-systems including K2CO3, NaH, KOH, t-BuOK, MeONa, NaHCO3, Et3N, Cs2CO3, DBU, DIPEA, or DABCO as a base, and MeCN, DMF, THF, DMSO, or dioxane as a solvent .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dibromobenzimidazole, hcl include its molecular formula C7H5Br2ClN2 and its molecular weight 312.389 .
Scientific Research Applications
Subheading Biological Applications of Benzimidazolium Salts
Vinyl functionalized 5,6-dimethylbenzimidazolium salts have been synthesized and characterized using various spectroscopic techniques. These compounds were investigated for their ability to inhibit key metabolic enzymes. The study showed that these salts exhibited potent inhibition against human erythrocyte carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This indicates their potential application in treating global disorders such as glaucoma, Alzheimer's disease, and diabetes (Karaca et al., 2022).
Benzo[d]imidazole Derivatives: Anti-Cancer Properties
Subheading Anti-Cancer Applications of Benzo[d]imidazole Derivatives
Benzo[d]imidazole derivatives, particularly those derived from 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, have been synthesized and evaluated for their anti-cancer properties. A leading compound from this series demonstrated significant anti-proliferative activity and induced apoptosis in cancer cells, suggesting its potential as an anti-cancer agent (Alkahtani et al., 2012).
Hydrophobic Charge-Induction Chromatographic Resin
Subheading Chromatographic Applications of Benzimidazole Ligands
Hydrophobic charge-induction chromatography (HCIC) resins with 5-aminobenzimidazole as the functional ligand have shown promise in antibody purification. The study focused on the effects of ligand density on the adsorption of proteins like human immunoglobulin G (hIgG) and bovine serum albumin, demonstrating that increased ligand density improves the adsorption capacity and dynamic binding capacity, hinting at the potential of these resins in biotechnological applications (Wang et al., 2016).
In Silico Modelling of Microbial and Human Metabolism
Subheading Computational Modelling in Metabolic Studies
In silico models have been explored as alternative methods to understand the metabolic pathways and degradation processes of chemicals like carbendazim, and their metabolites. This approach is especially relevant considering the limitations in obtaining experimental data and the need for cost-effective and animal welfare-friendly methods. The potential of these models in regulatory assessments of chemicals has been highlighted, although careful interpretation of the results is necessary (Mostrag-Szlichtyng & Worth Andrew, 2010).
properties
IUPAC Name |
5,6-dibromo-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKFHNOXYTGDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=CN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682050 |
Source
|
Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromobenzimidazole, hcl | |
CAS RN |
1242336-63-5 |
Source
|
Record name | 5,6-Dibromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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